![molecular formula C17H20 B14358907 1-Methyl-2-[3-(4-methylphenyl)propyl]benzene CAS No. 93522-39-5](/img/structure/B14358907.png)
1-Methyl-2-[3-(4-methylphenyl)propyl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-2-[3-(4-methylphenyl)propyl]benzene is an organic compound belonging to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with a methyl group and a propyl chain that is further substituted with a methylphenyl group
准备方法
Synthetic Routes and Reaction Conditions: 1-Methyl-2-[3-(4-methylphenyl)propyl]benzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene is alkylated with 3-(4-methylphenyl)propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . Another method involves the reaction of 1-methyl-2-bromobenzene with 3-(4-methylphenyl)propyl magnesium bromide (Grignard reagent) under anhydrous conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation due to its efficiency and cost-effectiveness. The reaction is carried out in a controlled environment to ensure high yield and purity of the product .
化学反应分析
Types of Reactions: 1-Methyl-2-[3-(4-methylphenyl)propyl]benzene undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Hydrogenated aromatic compounds.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
科学研究应用
1-Methyl-2-[3-(4-methylphenyl)propyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Methyl-2-[3-(4-methylphenyl)propyl]benzene involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and attacks electrophiles, forming intermediates that stabilize through resonance . These reactions are facilitated by the presence of electron-donating groups on the benzene ring, which enhance its nucleophilicity .
相似化合物的比较
1-Methyl-2-[3-(4-methylphenyl)propyl]benzene can be compared with other similar compounds such as:
- 1-Methyl-2-[(4-methylphenyl)methyl]benzene .
- 1-Methyl-3-[(4-methylphenyl)methyl]benzene .
- 1-Methyl-4-propylbenzene .
These compounds share structural similarities but differ in the position and type of substituents on the benzene ring. The unique arrangement of substituents in this compound contributes to its distinct chemical properties and reactivity.
属性
CAS 编号 |
93522-39-5 |
|---|---|
分子式 |
C17H20 |
分子量 |
224.34 g/mol |
IUPAC 名称 |
1-methyl-2-[3-(4-methylphenyl)propyl]benzene |
InChI |
InChI=1S/C17H20/c1-14-10-12-16(13-11-14)7-5-9-17-8-4-3-6-15(17)2/h3-4,6,8,10-13H,5,7,9H2,1-2H3 |
InChI 键 |
ROIRLTDPQBYNQE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)CCCC2=CC=CC=C2C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(Butane-1-sulfinyl)butoxy]-4-methylbenzene](/img/structure/B14358825.png)
![2-{2-[3-(3-Methylphenyl)prop-2-en-1-yl]hydrazinylidene}propanoic acid](/img/structure/B14358829.png)
![1-(2-{(Z)-[2-(Pyrrolidin-1-yl)phenyl]-NNO-azoxy}phenyl)pyrrolidine](/img/structure/B14358831.png)
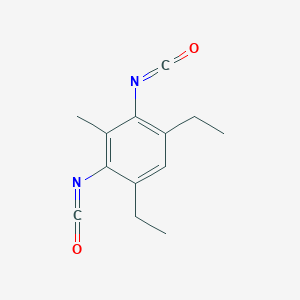
![{4-[Di(propan-2-yl)amino]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14358846.png)
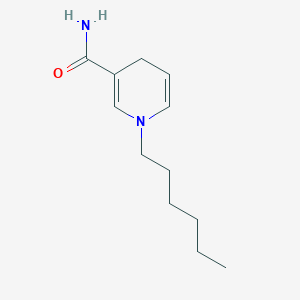
![1-(Pentyloxy)-3-[(prop-2-en-1-yl)amino]propan-2-ol](/img/structure/B14358862.png)
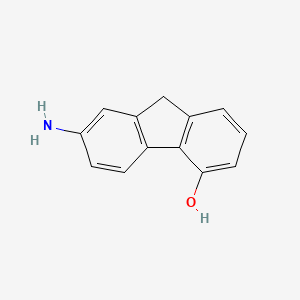
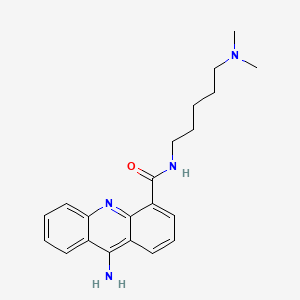
![2-[4-(4-Cyanophenoxy)phenoxy]-N-(3-fluorophenyl)propanamide](/img/structure/B14358878.png)
![3-bromo-N-[3-(3-bromopropanoylamino)propyl]propanamide](/img/structure/B14358881.png)
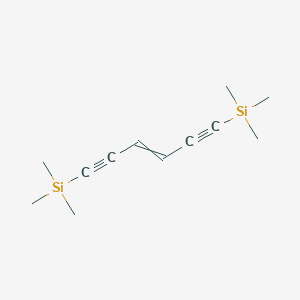
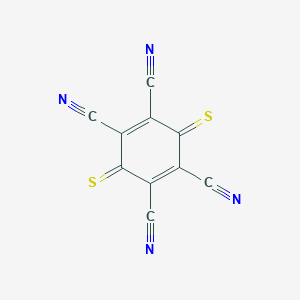
![4-[Bis(2-hydroxyethyl)amino]-4-oxobut-2-enoic acid](/img/structure/B14358902.png)
